molecular formula C7H11NO2S B14330328 Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate CAS No. 96846-40-1

Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B14330328
CAS No.: 96846-40-1
M. Wt: 173.24 g/mol
InChI Key: ZJWVYBPSTOSHEM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its sulfur-containing thiophene ring plays a crucial role in its biological activity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of an amino group and an ester functional group on the thiophene ring. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

96846-40-1

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 3-amino-2,3-dihydrothiophene-5-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3,5H,2,4,8H2,1H3

InChI Key

ZJWVYBPSTOSHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(CS1)N

Origin of Product

United States

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